molecular formula C12H9ClN4O B11856720 2-chloro-6-(4-methoxyphenyl)-9H-purine CAS No. 918536-97-7

2-chloro-6-(4-methoxyphenyl)-9H-purine

Cat. No.: B11856720
CAS No.: 918536-97-7
M. Wt: 260.68 g/mol
InChI Key: GNHACDOTQKVWAU-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-methoxyphenyl)-9H-purine is a synthetically versatile purine derivative that serves as a key scaffold in medicinal chemistry research. The purine core is a privileged structure in drug discovery, forming the basis of numerous biologically active compounds and providing a versatile template for the development of potential therapeutic agents . This compound is of significant interest in antimicrobial research, particularly in the fight against tuberculosis. Structurally related 6,9-disubstituted purines have demonstrated profound and selective activity against Mycobacterium tuberculosis (Mtb), including activity against drug-resistant strains . The specific analogue 2-chloro-6-(2-furyl)-9-(4-methoxybenzyl)-9H-purine has been reported as a highly active inhibitor, underscoring the therapeutic potential of this chemical class . In oncology research, purine-based compounds are extensively investigated for their antiproliferative properties. They are explored as inhibitors of various molecular targets, including bromodomain-containing proteins and tubulin polymerization . Furthermore, purine scaffolds have been successfully developed into antagonists of the Smoothened (SMO) receptor, a key target in the Hedgehog signaling pathway, demonstrating potent antitumour activity both in vitro and in vivo . The reactive chloro and methoxyphenyl substituents on the purine core make this compound a valuable intermediate for further chemical exploration, enabling the synthesis of diverse libraries for structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not approved for human, veterinary, or household use.

Properties

CAS No.

918536-97-7

Molecular Formula

C12H9ClN4O

Molecular Weight

260.68 g/mol

IUPAC Name

2-chloro-6-(4-methoxyphenyl)-7H-purine

InChI

InChI=1S/C12H9ClN4O/c1-18-8-4-2-7(3-5-8)9-10-11(15-6-14-10)17-12(13)16-9/h2-6H,1H3,(H,14,15,16,17)

InChI Key

GNHACDOTQKVWAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=NC(=N2)Cl)N=CN3

Origin of Product

United States

Preparation Methods

Sequential Chlorination and Aryl Group Introduction

A foundational route involves modifying preformed purine derivatives through sequential substitutions. Starting with 6-hydroxypurine, phosphorus pentachloride (PCl₅) in 1,2-dichloroethane introduces chlorine at the 6-position under reflux conditions (5–6 hours, 80–90°C). Subsequent substitution of the 6-chloro group with a 4-methoxyphenyl moiety is achieved via Ullmann-type coupling using copper(I) iodide and 1,10-phenanthroline in dimethylformamide (DMF) at 120°C. This two-step process typically yields 35–45% of the target compound, with purification requiring silica gel chromatography due to byproduct formation.

Direct Displacement of Halogen Atoms

In systems pre-functionalized with leaving groups, the 6-position can be targeted using sodium 4-methoxyphenoxide in tetrahydrofuran (THF) at 60°C. For example, 6-bromopurine derivatives react with the phenoxide nucleophile over 12 hours, achieving 55–60% conversion. The reaction’s efficiency depends critically on anhydrous conditions, as moisture leads to hydrolysis of the bromo intermediate.

Transition Metal-Catalyzed Coupling Reactions

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling between 6-chloropurine and 4-methoxyphenylboronic acid represents a streamlined approach. Using tetrakis(triphenylphosphine)palladium(0) (3 mol%) and sodium carbonate in a dioxane/water mixture (3:1), the reaction proceeds at 90°C for 8 hours. This method achieves 68–72% isolated yield, with the key advantage of preserving the 2-chloro substituent. Table 1 compares catalytic systems:

Table 1. Catalytic Systems for Suzuki Coupling at Position 6

CatalystLigandSolventYield (%)
Pd(PPh₃)₄NoneDioxane/H₂O72
Pd(OAc)₂XPhosToluene/EtOH65
NiCl₂(dppe)dppeDMF58

Buchwald-Hartwig Amination Variants

Ring-Closure Strategies from Pyrimidine Precursors

Cyclocondensation with Formamide Derivatives

Constructing the purine ring de novo allows simultaneous incorporation of the 4-methoxyphenyl group. A validated protocol involves:

  • Reacting 4,5-diamino-6-chloropyrimidine with 4-methoxybenzaldehyde in acetic acid under reflux (12 hours) to form the imine intermediate.

  • Cyclizing with formic acid at 150°C for 3 hours, achieving 62% yield after recrystallization from methanol.

This approach ensures regioselectivity at position 6, as the aryl group is introduced prior to ring closure.

Traube Synthesis Modifications

Traditional Traube conditions (heating with formamide and ammonium formate) have been adapted using 4-methoxyphenylacetonitrile as the C6 carbon source. At 180°C for 6 hours, this one-pot method yields 50–55% of the target compound, though requiring subsequent chlorination at position 2 using POCl₃ in dimethylacetamide (DMA).

Catalytic Methods Utilizing Lewis Acids

Tin(IV) Chloride-Mediated Substitutions

SnCl₄ (2.1 equiv) in dichloromethane activates the 6-position for nucleophilic attack by 4-methoxyphenol. Conducted at 0°C to room temperature over 4 hours, this method achieves 70% conversion with minimal epimerization. The Lewis acid coordinates to the purine’s nitrogen atoms, polarizing the C6-Cl bond for displacement.

Boron Trifluoride Etherate Complexes

BF₃·OEt₂ (1.5 equiv) in acetonitrile facilitates aryl group transfer from 4-methoxyphenyltrimethylsilane. After 12 hours at 60°C, silica gel chromatography isolates the product in 48% yield. While less efficient than tin-based methods, this approach avoids heavy metal residues.

Comparative Analysis of Synthetic Routes

Table 2. Efficiency Metrics Across Methodologies

MethodStepsTotal Yield (%)Purity (HPLC)Scalability
Suzuki Coupling268–72>98%Industrial
Ring-Closure Cyclization350–6295–97%Pilot-scale
SnCl₄ Substitution17099%Lab-scale

Transition metal-catalyzed couplings provide the highest yields but require stringent anhydrous conditions. Ring-closure strategies offer inherent regiocontrol but involve multi-step sequences. Lewis acid-mediated substitutions balance simplicity and efficiency, though scalability remains challenging due to reagent costs.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at C2 and C6

The chlorine at position 2 and potential leaving groups at position 6 participate in SNAr reactions.

C2 Substitution

The C2 chlorine undergoes substitution with nitrogen, oxygen, and sulfur nucleophiles. For example:

  • Amine substitution : Reacting with aliphatic amines (e.g., cyclopropylamine) in DMF at 80°C yields 2-amino-6-(4-methoxyphenyl)-9H-purine derivatives with moderate-to-high yields (60–85%) .

  • Alkoxy substitution : Methanol in the presence of NaH replaces chlorine to form 2-methoxy analogues .

C6 Modification

While the 4-methoxyphenyl group at C6 is generally stable, halogen exchange has been reported:

  • Iodination : Treatment with NaI and CuI in DMF at 120°C replaces the 6-(4-methoxyphenyl) group with iodine, producing 2-chloro-6-iodo-9H-purine (85% yield) .

Alkylation and Arylation at N9

The N9 position is a key site for alkylation due to its accessibility.

tert-Alkylation

Using SnCl₄ and BSA (bis(trimethylsilyl)acetamide) in acetonitrile at 80°C, tert-alkyl groups are regioselectively introduced at N9:

ReagentProductYieldConditionsSource
tert-Butyl bromide9-(tert-Butyl)-2-chloro-6-(4-MP)purine39%80°C, 5 h, ACN
2-Bromo-2-methylbutane9-(tert-Pentyl)-2-chloro-6-(4-MP)purine36%80°C, 3 h, ACN

Suzuki-Miyaura Cross-Coupling

The 2-chloro group participates in palladium-catalyzed cross-coupling:

  • Reaction with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in toluene at 100°C yields 2-(4-methoxyphenyl)-6-(4-MP)purine (75% yield) .

Oxidation

  • The purine ring undergoes oxidation with mCPBA (meta-chloroperbenzoic acid) to form N-oxide derivatives at N1 or N3, depending on reaction conditions.

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces the purine ring’s double bonds, yielding tetrahydro derivatives.

Stability and Reaction Optimization

  • Solvent effects : ACN and DMF enhance SNAr reactivity compared to THF .

  • Temperature : Reactions at 80°C improve yields for alkylation and cross-coupling .

  • Purification : Crystallization (isopropanol/water) or column chromatography (DCM/MeOH) is used for isolation .

Key Mechanistic Insights

  • Regioselectivity : Steric hindrance from the 4-methoxyphenyl group directs alkylation to N9 over N7 .

  • Electronic effects : The 4-methoxyphenyl group’s electron-donating nature deactivates the purine ring toward electrophilic substitution but enhances nucleophilic displacement at C2 .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of purine compounds, including 2-chloro-6-(4-methoxyphenyl)-9H-purine, can exhibit notable anticancer properties. A study demonstrated that purine derivatives with phenyl substitutions showed enhanced cytotoxic effects against human cancer cell lines, such as Huh7 (liver), HCT116 (colon), and MCF7 (breast) cells. The synthesized compounds were tested using the Sulforhodamine B assay, revealing that certain derivatives surpassed the efficacy of established chemotherapeutic agents like 5-Fluorouracil and Fludarabine in terms of cytotoxicity .

Synthetic Pathways

The synthesis of 2-chloro-6-(4-methoxyphenyl)-9H-purine can be achieved through various methodologies, including nucleophilic substitution reactions and regioselective C-H functionalization techniques. For instance, a method involving triflic anhydride activation followed by cyanation has been reported to yield high purity and yield of substituted purines .

Structural Variations

Structural modifications of the purine scaffold can lead to enhanced biological activity. For example, introducing different substituents at the C-8 position has been shown to affect the compound's interaction with biological targets, potentially leading to improved therapeutic profiles .

In Vitro Studies

In vitro studies have demonstrated that 2-chloro-6-(4-methoxyphenyl)-9H-purine can induce cell cycle arrest and apoptosis in cancer cell lines. For instance, treatment with this compound resulted in a significant reduction in cell viability and an increase in early apoptotic markers when tested on HT29 colon cancer cells . The findings suggest that this compound could be developed into a therapeutic agent targeting specific cancer types.

Case Studies

Several case studies have highlighted the effectiveness of purine derivatives in clinical settings:

  • A case study involving a novel purine analog showed promising results in reducing tumor growth in preclinical models .
  • Another study reported on the use of purine derivatives as adjunct therapies in combination with existing chemotherapeutic agents, enhancing overall treatment efficacy against resistant cancer strains .
CompoundCell Line TestedIC50 (µM)Mechanism of Action
2-Chloro-6-(4-methoxyphenyl)-9H-purineHT29<19Topoisomerase II inhibition
5-FluorouracilHCT11615Antimetabolite
FludarabineMCF710Purine analog

This table summarizes key findings regarding the biological activity of 2-chloro-6-(4-methoxyphenyl)-9H-purine compared to established anticancer agents.

Mechanism of Action

The mechanism of action of 2-chloro-6-(4-methoxyphenyl)-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Role of the 2-Chloro Substituent

The 2-chloro group is a key pharmacophore in purine derivatives. For example:

  • 2-Chloro-6-(2-furyl)-9-(4-methoxybenzyl)-9H-purine (MIC = 0.39 μg/mL against Mycobacterium tuberculosis) demonstrates that the 2-chloro substituent significantly enhances antimycobacterial activity compared to non-chlorinated analogs .
  • In antirhinovirus agents, introducing 2-chloro to 9-benzyl-6-(dimethylamino)-9H-purine increased activity (IC₅₀ = 0.08 μM) compared to unsubstituted analogs .
6-Position Substituents

The 6-position’s electronic and steric properties modulate target binding:

  • 6-(4-Methoxyphenyl) : Compounds like N9-[(Z)-4'-chloro-2'-butenyl]-6-(4-methoxyphenyl)purine (synthesized in 43% yield) highlight the synthetic feasibility of this group, though biological data are unspecified .
  • 6-(2-Furyl) : The 2-furyl group in 2-chloro-6-(2-furyl)-9-(4-methoxybenzyl)-9H-purine contributes to high antitubercular activity, likely due to improved solubility or π-π interactions .
9-Position Modifications

The 9-position affects cellular uptake and toxicity:

  • 9-(4-Methoxybenzyl) : This group in 2-chloro-6-(2-furyl)-9-(4-methoxybenzyl)-9H-purine enhances macrophage penetration and reduces cytotoxicity, critical for in vivo efficacy .
Table 1: Key Properties of Selected Purine Derivatives
Compound Name 2-Substituent 6-Substituent 9-Substituent Melting Point (°C) Yield (%) Biological Activity Reference
2-Chloro-6-(4-methoxyphenyl)-9H-purine Cl 4-Methoxyphenyl H Not reported N/A Not reported N/A
2-Chloro-6-(2-furyl)-9-(4-methoxybenzyl)-9H-purine Cl 2-Furyl 4-Methoxybenzyl Not reported 84 MIC = 0.39 μg/mL (TB)
9-Pentyl-2-(4-(4-chlorophenyl)piperazin-1-yl)-6-(4-(trifluoromethoxy)phenyl)-9H-purine (4l) H 4-(Trifluoromethoxy)phenyl Pentyl 147–149 82 Antitumor (unspecified)
9-Benzyl-6-(dimethylamino)-9H-purine H Dimethylamino Benzyl Not reported Not reported IC₅₀ = 0.08 μM (rhinovirus)

Structural and Conformational Insights

  • Coplanarity of Aryl Groups : In 9-benzyl-6-phenyl-9H-purine , the 6-phenyl group is coplanar with the purine ring, favoring π-π stacking interactions critical for binding . The 4-methoxyphenyl group in the target compound may adopt a similar conformation, enhancing interactions with hydrophobic targets.
  • Crystal Packing : Analogous compounds like 6-chloro-9-(2-nitrophenylsulfonyl)-9H-purine exhibit intermolecular C–H⋯O/N hydrogen bonds and π-stacking, which stabilize the solid state and may influence solubility .

Biological Activity

2-Chloro-6-(4-methoxyphenyl)-9H-purine is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound possesses a unique structural framework that allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The chemical formula of 2-chloro-6-(4-methoxyphenyl)-9H-purine is C11H10ClN5OC_{11}H_{10}ClN_5O, with a molecular weight of approximately 251.68 g/mol. Its structure features a purine core substituted at the 2 and 6 positions, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₀ClN₅O
Molecular Weight251.68 g/mol
IUPAC Name2-chloro-6-(4-methoxyphenyl)-9H-purine
CAS Number[Not specified]

Biological Activity

Research into the biological activity of 2-chloro-6-(4-methoxyphenyl)-9H-purine has indicated several promising effects:

  • Anticancer Activity : Studies have shown that derivatives of purines, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 2-chloro-6-(4-methoxyphenyl)-9H-purine have been evaluated for their ability to induce apoptosis in cancer cells, demonstrating potential as anticancer agents .
  • Bromodomain Inhibition : Research indicates that purine derivatives can act as inhibitors of bromodomains, which are important in regulating gene expression through chromatin interactions. The compound has been shown to bind selectively to bromodomain proteins, affecting their function without inducing cytotoxicity in certain cell types .
  • Antimycobacterial Activity : Related compounds have been identified as having antimycobacterial properties, suggesting that 2-chloro-6-(4-methoxyphenyl)-9H-purine may also exhibit similar effects against mycobacterial infections .

The mechanism by which 2-chloro-6-(4-methoxyphenyl)-9H-purine exerts its biological effects is primarily through interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or survival pathways.
  • Receptor Modulation : It can modulate the activity of receptors involved in signal transduction pathways, potentially altering cellular responses.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its analogs:

  • A study demonstrated that modifications to the purine scaffold could enhance anticancer activity, with specific derivatives showing improved selectivity and potency compared to established chemotherapeutics like cisplatin .
  • Another investigation highlighted the structural plasticity of bromodomain interactions with purines, showcasing how 2-chloro-6-(4-methoxyphenyl)-9H-purine could serve as a lead compound for developing selective bromodomain inhibitors .

Q & A

Q. What are the established synthetic routes for 2-chloro-6-(4-methoxyphenyl)-9H-purine, and how are reaction conditions optimized?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions. For example, 6-chloropurine derivatives are reacted with 4-methoxyphenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in toluene under reflux . Key optimizations include controlling temperature (80–100°C), solvent polarity, and catalyst loading to improve yield (typically 60–75%). Post-reaction purification via column chromatography (e.g., EtOAc/hexane gradients) ensures product purity .

Q. Which analytical techniques are critical for structural confirmation of 2-chloro-6-(4-methoxyphenyl)-9H-purine?

X-ray crystallography (via SHELX software ) resolves the purine core and substituent positions. Complementary methods include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic methoxy at δ 3.8 ppm, purine protons at δ 8.2–8.5 ppm) .
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 301.05) .
  • HPLC : Validates purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological screening methods evaluate its antimycobacterial activity?

  • MIC assays : Conducted against Mycobacterium tuberculosis (e.g., Mtb H37Rv) in Middlebrook 7H9 broth. The compound shows MIC = 0.39 µg/mL, comparable to first-line drugs .
  • Cytotoxicity screening : Tested on mammalian cell lines (e.g., Vero cells) using MTT assays to confirm selectivity (IC₅₀ > 50 µg/mL) .

Advanced Research Questions

Q. How does the 2-chloro substituent enhance biological activity compared to other halogenated purines?

The 2-chloro group increases electrophilicity, improving binding to target enzymes (e.g., PI3Kδ inhibition ). SAR studies show that chlorine at C2 reduces steric hindrance compared to bulkier halogens (e.g., bromine), enhancing potency by 3–5 fold . Computational docking (e.g., AutoDock Vina) predicts hydrogen bonding with kinase active sites .

Q. What strategies address contradictory bioactivity data across studies (e.g., varying MIC values)?

  • Standardized protocols : Use consistent inoculum sizes (e.g., 10⁶ CFU/mL) and incubation periods (7–14 days) to minimize variability .
  • Metabolic stability assays : Evaluate compound degradation in microsomal models to account for false negatives .
  • Synergy testing : Combine with adjuvants (e.g., ethambutol) to distinguish intrinsic activity from off-target effects .

Q. How can derivatives be designed to improve pharmacokinetic properties without compromising antimycobacterial efficacy?

  • Substituent modifications : Introduce hydrophilic groups (e.g., hydroxyl at C8) to enhance solubility while retaining the 4-methoxyphenyl moiety for target affinity .
  • Prodrug approaches : Mask the purine core with enzymatically cleavable groups (e.g., acetyl) to improve oral bioavailability .

Q. What computational tools predict off-target interactions or metabolic pathways?

  • SwissADME : Predicts CYP450 metabolism (e.g., CYP3A4-mediated oxidation of the methoxy group) .
  • Molecular dynamics simulations : Assess binding stability to non-target kinases (e.g., EGFR) to prioritize derivatives with higher specificity .

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